Azido-PEG3-CH2CO2-NHS is a specialized chemical compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a succinimidyl carbonate moiety. This compound is particularly notable for its applications in bioconjugation and Click Chemistry, allowing for efficient labeling and modification of biomolecules. The presence of the azide group enables reactions with alkynes, while the succinimidyl carbonate group facilitates the conjugation with amine-containing molecules.
This compound is classified as a bioconjugation reagent due to its ability to link biomolecules through specific chemical reactions. It falls under the category of polyethylene glycol derivatives, which are widely utilized in biomedical research for enhancing solubility and stability of therapeutic agents.
Methods
The synthesis of Azido-PEG3-CH2CO2-NHS typically involves a two-step process:
Technical Details
Structure
Azido-PEG3-CH2CO2-NHS features:
Types of Reactions
Azido-PEG3-CH2CO2-NHS can undergo several important chemical reactions:
Common Reagents and Conditions
The mechanism involves two primary pathways:
These reactions are characterized by their high efficiency and specificity, making Azido-PEG3-CH2CO2-NHS a valuable tool in biochemical applications.
Physical Properties
Chemical Properties
The compound's hydrophilic nature enhances its compatibility with biological systems, facilitating its use in various applications such as drug delivery and biomolecule labeling.
Azido-PEG3-CH2CO2-NHS has several scientific uses:
Azido-PEG3-CH2CO2-NHS (CAS: 1092654-47-1 or 1245718-89-1, depending on isomerism) features a molecular formula of C₁₂H₁₈N₄O₇ or C₁₃H₂₀N₄O₇, with variations arising from different representations of the PEG chain termini [2] [3] [9]. Its molecular weight spans 330.3–344.3 g/mol, as cataloged across commercial sources [1] [3] [5]. The compound comprises three core components:
Property | Specification | Source References |
---|---|---|
CAS Number | 1092654-47-1 or 1245718-89-1 | [1] [2] [4] |
Molecular Formula | C₁₂H₁₈N₄O₇ or C₁₃H₂₀N₄O₇ | [2] [3] [9] |
Molecular Weight | 330.3–344.3 g/mol | [1] [3] [5] |
Reactive Groups | NHS ester + Azide | [1] [4] [7] |
Solubility | Water, DMSO, DMF, DCM | [2] [6] |
Storage Stability | -20°C; ≥12 months when anhydrous | [3] [5] [6] |
The evolution of Azido-PEGₙ-NHS reagents emerged from two intersecting challenges in mid-2000s bioconjugation: (1) the need for site-specific biomolecule coupling to replace stochastic lysine/cysteine labeling, and (2) the immunogenicity and hydrophobicity associated with early linker technologies. Prior to PEG-azide-NHS crosslinkers, conventional heterobifunctional reagents like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) suffered from hydrolysis susceptibility and limited solubility [8]. The introduction of PEG spacers marked a pivotal advancement, as short ethylene oxide units improved biocompatibility and pharmacokinetics without requiring complex synthetic workflows [2] [7].
Azido-PEG3-CH₂CO₂-NHS specifically optimized earlier analogs (e.g., Azido-PEG2-NHS) by balancing spacer length and reactivity. The PEG3 chain provided an ideal compromise: sufficiently long to mitigate steric effects during protein conjugation (~16.5 Å), yet short enough to avoid excessive hydrodynamic radius expansion in ADC payloads [6] [10]. Concurrently, the rise of bioorthogonal "click chemistry" (2008 Nobel Prize) validated azides as ideal partners for alkynes in biological settings due to their inertness toward cellular nucleophiles [7] [8]. Commercial availability of the compound by 2015 (e.g., BroadPharm BP-24046, BOC Sciences BADC-00407) accelerated its adoption for ADC prototyping and surface functionalization, cementing its role as a "gold standard" modular linker [1] [2] [4].
Antibody-Drug Conjugates (ADCs)
Azido-PEG3-CH₂CO₂-NHS enables controlled drug-to-antibody ratios (DAR) in ADC synthesis. The NHS ester first attaches to lysines on monoclonal antibodies (mAbs), followed by "clicking" alkynylated toxins (e.g., MMAE) via CuAAC. This two-step strategy minimizes heterogeneity compared to direct lysine conjugation, improving pharmacokinetic reproducibility. The PEG spacer enhances conjugate solubility and reduces aggregation, a critical factor for ADC stability in vivo [2] [3] [6]. For example, trastuzumab conjugates utilizing this linker demonstrated >80% coupling efficiency and DARs of 3–3.5 in anti-HER2 ADCs [2] [4].
PROTACs and Targeted Degradation
In proteolysis-targeting chimeras (PROTACs), this linker connects E3 ubiquitin ligase ligands (e.g., thalidomide) to target protein binders. The azide permits modular assembly via SPAAC with DBCO-functionalized warheads, while the NHS ester anchors the complex to amine-containing ligands. The PEG spacer minimizes steric clashes between PROTAC components, ensuring efficient ternary complex formation [9] [10].
Surface Functionalization and Diagnostics
The reagent immobilizes biomolecules on nanoparticles, biosensors, and microarrays. NHS esters couple with amine-coated surfaces, presenting azides for subsequent "click" attachment of alkyne-modified probes (e.g., fluorescent dyes, peptides). This creates spatially controlled biointerfaces for diagnostics. For instance, azide-functionalized quantum dots enabled multiplexed cellular imaging when conjugated to DBCO-antibodies via Azido-PEG3-NHS [5] [7].
Enzymatic Bioconjugation Alternatives
While enzymatic methods (e.g., sortase A, butelase 1) offer site-specificity, they require genetic engineering and suffer from reversibility. Azido-PEG3-NHS circumvents these issues through abiotic click chemistry, enabling rapid (<1 hr) conjugations without enzymes. This is particularly advantageous for oligonucleotide modifications where enzymatic tolerance is limited [8] [10].
Application | Mechanism | Advantage |
---|---|---|
ADC Synthesis | NHS: Antibody attachment; Azide: Toxin "clicking" | Controlled DAR; Reduced aggregation |
PROTAC Assembly | NHS: Ligand anchoring; Azide: Warhead coupling | Steric flexibility for ubiquitin ligase engagement |
Nanoparticle Functionalization | NHS: Surface coating; Azide: Probe attachment | Stable biointerfaces for targeted imaging |
Protein-Protein Cross-linking | NHS: Primary protein; Azide: Secondary protein | Defined stoichiometry for interaction studies |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3